molecular formula C19H24ClNO4S2 B7518959 4-tert-butyl-N-(4-chlorophenyl)sulfonyl-N-propylbenzenesulfonamide

4-tert-butyl-N-(4-chlorophenyl)sulfonyl-N-propylbenzenesulfonamide

Cat. No. B7518959
M. Wt: 430.0 g/mol
InChI Key: QJAAQUHFQFPIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(4-chlorophenyl)sulfonyl-N-propylbenzenesulfonamide is a compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CBP-1 and is a potent inhibitor of the enzyme carbonic anhydrase. CBP-1 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been well-studied. In

Mechanism of Action

CBP-1 inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is essential for many physiological processes. The inhibition of carbonic anhydrase by CBP-1 has been shown to have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
CBP-1 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce intraocular pressure in glaucoma patients, and increase bone mineral density in osteoporosis patients. CBP-1 has also been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

CBP-1 has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase and has been shown to have a variety of biochemical and physiological effects. However, it also has some limitations. CBP-1 is a relatively large molecule, which can limit its ability to penetrate cell membranes. Additionally, it has been shown to be unstable in some experimental conditions, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on CBP-1. One area of interest is the development of more stable analogs of CBP-1 that can be used in a wider range of experimental conditions. Additionally, the potential applications of CBP-1 in the treatment of inflammatory diseases and other conditions warrant further investigation. Finally, the role of carbonic anhydrase in various physiological processes is still not fully understood, and further research on the inhibition of this enzyme by CBP-1 could lead to new insights into these processes.
Conclusion:
In conclusion, CBP-1 is a compound that has been extensively studied for its potential applications in scientific research. Its synthesis method has been well-established, and its mechanism of action has been well-studied. CBP-1 has been shown to have a variety of biochemical and physiological effects, and its potential applications in the treatment of various diseases warrant further investigation. Despite its limitations, CBP-1 remains an important tool for researchers investigating the role of carbonic anhydrase in physiological processes.

Synthesis Methods

The synthesis of CBP-1 involves the reaction between 4-chlorobenzenesulfonyl chloride and tert-butylamine, followed by the reaction of the resulting product with propylamine. The final product is purified through recrystallization. This synthesis method has been well-established and has been used in numerous studies.

Scientific Research Applications

CBP-1 has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of the enzyme carbonic anhydrase, which plays a critical role in a variety of physiological processes. CBP-1 has been used in studies to investigate the role of carbonic anhydrase in cancer, osteoporosis, glaucoma, and other diseases.

properties

IUPAC Name

4-tert-butyl-N-(4-chlorophenyl)sulfonyl-N-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO4S2/c1-5-14-21(27(24,25)18-12-8-16(20)9-13-18)26(22,23)17-10-6-15(7-11-17)19(2,3)4/h6-13H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAAQUHFQFPIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(S(=O)(=O)C1=CC=C(C=C1)C(C)(C)C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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